molecular formula C16H26O4 B8564704 Diisobutyl 1,2,3,6-tetrahydrophthalate CAS No. 81667-22-3

Diisobutyl 1,2,3,6-tetrahydrophthalate

Cat. No.: B8564704
CAS No.: 81667-22-3
M. Wt: 282.37 g/mol
InChI Key: RITNWOCATMPHEE-UHFFFAOYSA-N
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Description

Diisobutyl 1,2,3,6-tetrahydrophthalate is an ester derived from 1,2,3,6-tetrahydrophthalic acid and isobutyl alcohol. The compound is likely used in polymer systems or as a plasticizer, though its applications remain less documented compared to related diisobutyl esters of aliphatic dicarboxylic acids (e.g., succinate, glutarate, adipate) .

Properties

CAS No.

81667-22-3

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

bis(2-methylpropyl) cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C16H26O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-6,11-14H,7-10H2,1-4H3

InChI Key

RITNWOCATMPHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1CC=CCC1C(=O)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

  • Diisodecyl 1,2,3,6-Tetrahydrophthalate (CAS 87826-26-4): Structure: Features a diisodecyl ester group, increasing molecular weight (450.70 g/mol) and likely reducing volatility compared to diisobutyl variants . Applications: High molecular weight suggests use in low-volatility applications, such as industrial lubricants or specialty polymers. Safety: Limited toxicity data; purity ≥97.0% in commercial grades .
  • Diethyl trans-1,2,3,6-Tetrahydrophthalate (CAS 5048-50-0): Structure: Shorter ethyl ester groups result in lower molecular weight (~242.27 g/mol) and higher volatility . Applications: Potential use in research or niche chemical synthesis due to its >97% purity .

Analogs with Different Acid Components

  • Diisobutyl Succinate (CAS N/A):

    • Structure : Aliphatic succinic acid backbone (C4 chain) with diisobutyl esters.
    • Properties : Lower molecular weight (~246.30 g/mol) than tetrahydrophthalate analogs. Used in polymer emulsions and coatings .
    • Toxicity : Inhalation studies in rats show nasal cavity lesions at high exposures .
  • Diisobutyl Glutarate/Adipate (CAS N/A):

    • Structure : Glutaric (C5) and adipic (C6) acid backbones.
    • Properties : Longer aliphatic chains enhance flexibility in polymer systems. Often combined in mixtures for balanced performance in coatings .
    • Regulatory Limits : Dimethyl glutarate has air exposure limits (0.05 mg/m³), suggesting stricter controls for shorter-chain esters .

Comparison with Phthalate Esters

  • Diisobutyl Phthalate (CAS 84-69-5): Structure: Aromatic phthalic acid backbone (non-hydrogenated). Applications: Common plasticizer with restricted use due to endocrine-disrupting effects . Safety: Higher toxicity profile compared to tetrahydrophthalates, which lack aromaticity .

Other Derivatives

  • cis-4-Methyl-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 34090-76-1): Structure: Anhydride form with a methyl substituent. Applications: Reactive intermediate in resin synthesis, contrasting with ester derivatives’ non-reactive roles .

Key Research Findings

  • Hydrogenation Benefits : Tetrahydrophthalates’ cyclohexene backbone may reduce toxicity compared to aromatic phthalates, aligning with trends in safer plasticizer development .
  • Ester Chain Impact : Longer ester groups (e.g., diisodecyl) enhance thermal stability and reduce volatility, while shorter chains (e.g., diethyl) increase reactivity .
  • Regulatory Trends : Aliphatic diesters (succinate, glutarate) face stricter inhalation controls, suggesting tetrahydrophthalates could offer safer alternatives pending further study .

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